An In-depth Technical Guide to 6-Sulfanilamidoindazole: Physicochemical Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 6-Sulfanilamidoindazole: Physicochemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological applications of 6-Sulfanilamidoindazole (CAS No. 13744-68-8). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific and technical details of this compound. We will delve into its structural characteristics, physicochemical parameters, a detailed synthesis protocol, analytical methodologies, and its significant role as an inducer of an experimental arthritis model, a valuable tool in preclinical rheumatology research.
Introduction
6-Sulfanilamidoindazole, also known as N1-(6-Indazolyl)sulfanilamide, is a sulfonamide derivative that has garnered significant interest in the scientific community, not for its direct therapeutic applications, but for its remarkable ability to induce a predictable and acute, self-limiting arthritis in rats.[1][2][3] This unique property has established the 6-sulfanilamidoindazole-induced arthritis model as a valuable tool for studying the pathogenesis of inflammatory arthritis and for the preclinical evaluation of novel anti-inflammatory agents.[1] Understanding the fundamental chemical and physical properties of this compound is paramount for its effective synthesis, handling, and application in research settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Sulfanilamidoindazole is crucial for its application in research and development. These properties influence its solubility, stability, and bioavailability in experimental models.
Structural and Molecular Data
The molecular structure of 6-Sulfanilamidoindazole consists of a sulfanilamide moiety linked to the 6-amino position of an indazole ring.
Diagram 1: Chemical Structure of 6-Sulfanilamidoindazole
Caption: Molecular structure of 6-Sulfanilamidoindazole.
| Property | Value | Source |
| CAS Number | 13744-68-8 | [4] |
| Molecular Formula | C₁₃H₁₂N₄O₂S | [4] |
| Molecular Weight | 288.32 g/mol | [4] |
| IUPAC Name | 4-amino-N-(1H-indazol-6-yl)benzenesulfonamide | N/A |
| Synonyms | N1-(6-Indazolyl)sulfanilamide, 6-(p-Aminobenzenesulfonylamino)indazole | [4] |
| InChI Key | RLNLIVBLEZDLMZ-UHFFFAOYSA-N | [5] |
| SMILES | Nc1ccc(cc1)S(=O)(=O)Nc2ccc3cn[nH]c3c2 | [5] |
Physical Properties
| Property | Value | Source |
| Appearance | Off-white to white crystalline powder or solid | General chemical catalogs |
| Melting Point | 193-195 °C | [5] |
| Solubility | ||
| Water | Slightly soluble | |
| Methanol | Slightly soluble | |
| Ethanol | Data not available | |
| DMSO | Slightly soluble | |
| Acetone | Data not available | |
| pKa | Data not available |
Spectral Data (Predicted and Analog-Based)
While experimental spectra for 6-Sulfanilamidoindazole are not widely published, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic Protons (Sulfanilamide Ring): Two doublets in the range of δ 6.5-7.8 ppm, corresponding to the AA'BB' system of the p-substituted benzene ring.
-
Aromatic Protons (Indazole Ring): Signals in the range of δ 7.0-8.0 ppm.
-
Amine Protons (-NH₂ and -NH-): Broad singlets that are D₂O exchangeable, typically in the range of δ 5.0-11.0 ppm.
-
Indazole NH Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.[7][8]
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
FT-IR (KBr, cm⁻¹):
-
Mass Spectrometry (EI):
Synthesis of 6-Sulfanilamidoindazole
The synthesis of 6-Sulfanilamidoindazole can be achieved through a multi-step process starting from 6-nitroindazole. The general synthetic pathway involves the reduction of the nitro group to an amine, followed by acylation with an activated sulfonyl derivative, and subsequent deprotection.
Diagram 2: Synthetic Pathway for 6-Sulfanilamidoindazole
Caption: Proposed synthetic route for 6-Sulfanilamidoindazole.
Experimental Protocol
Step 1: Synthesis of 6-Aminoindazole
This procedure is adapted from established methods for the reduction of nitroarenes.
-
Reaction Setup: To a solution of 6-nitroindazole (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.05-0.10 eq).
-
Reduction: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 6-aminoindazole, which can be used in the next step without further purification or recrystallized if necessary.
Step 2: Synthesis of N-acetyl-6-sulfanilamidoindazole
This step involves the coupling of 6-aminoindazole with 4-acetamidobenzenesulfonyl chloride.
-
Reaction Setup: Dissolve 6-aminoindazole (1.0 eq) in pyridine (used as both solvent and base) and cool the solution in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add 4-acetamidobenzenesulfonyl chloride (1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water. The precipitated solid is collected by vacuum filtration, washed with water, and dried. This crude product is N-acetyl-6-sulfanilamidoindazole.
Step 3: Hydrolysis of N-acetyl-6-sulfanilamidoindazole to 6-Sulfanilamidoindazole
The final step is the deprotection of the acetyl group.
-
Reaction Setup: Suspend the crude N-acetyl-6-sulfanilamidoindazole in a suitable solvent system for hydrolysis (e.g., a mixture of ethanol and aqueous hydrochloric acid or aqueous sodium hydroxide).
-
Hydrolysis: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid or acetic acid) until a precipitate forms.
-
Purification: The precipitated 6-Sulfanilamidoindazole is collected by filtration, washed with water, and dried. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Methodologies
For the quality control and quantification of 6-Sulfanilamidoindazole, High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Method (General Protocol)
The following is a general HPLC method that can be optimized for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.[18][19][20]
Biological Significance and Applications in Drug Development
The 6-Sulfanilamidoindazole-Induced Arthritis Model
-
Predictable Onset and Progression: Administration of 6-SAI to rats leads to a predictable and dose-dependent development of acute inflammation in the hind paws.[1]
-
Self-Limiting Nature: The induced arthritis is typically acute and self-resolving, which allows for the study of both the inflammatory and resolution phases of arthritis.[2]
-
Systemic Inflammation: The model is associated with systemic inflammatory responses, including elevated levels of acute-phase proteins.[21]
Mechanistic Insights
The precise mechanism by which 6-Sulfanilamidoindazole induces arthritis is not fully elucidated, but research suggests the involvement of inflammatory mediators. Studies have shown that the inflammatory response is not primarily driven by oxygen radicals.[21] The model is characterized by an acute-phase reaction, although it is considered relatively weak.[21] The role of specific cytokines, such as IL-1β and IL-6, which are known to be key players in human rheumatoid arthritis, is an active area of investigation in this model.[23][24][25][26][27] The model appears to be influenced by the genetic background of the rat strain, suggesting a role for host factors in susceptibility to the induced arthritis.[22]
Safety and Handling
6-Sulfanilamidoindazole is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Classifications: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[5]
-
Signal Word: Warning.[5]
-
Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
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